molecular formula C32H54ClN3O3 B3367175 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol CAS No. 164120-26-7

7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol

Cat. No. B3367175
CAS RN: 164120-26-7
M. Wt: 564.2 g/mol
InChI Key: XTCOHWUSVRKHQA-ZSVLFXOESA-N
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Description

7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol, also known as CENC, is a synthetic derivative of cholesterol that has been extensively studied for its potential use in cancer therapy. It was initially developed as a prodrug, which means that it is inactive until it is metabolized by the body into its active form. CENC has been shown to have potent anti-tumor effects in vitro and in vivo, making it an attractive candidate for further research.

Mechanism of Action

The exact mechanism of action of 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol is not fully understood. However, it is believed that this compound exerts its anti-tumor effects by inducing DNA damage and inhibiting DNA repair mechanisms. This leads to the activation of cell death pathways and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce DNA damage and inhibit DNA repair mechanisms, leading to the activation of cell death pathways. It can also inhibit the growth and proliferation of cancer cells, enhance the effectiveness of chemotherapy drugs, and reduce the toxicity of chemotherapy drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol in lab experiments is its potent anti-tumor effects. It has been shown to be effective in several types of cancer, including breast, prostate, and lung cancer. Another advantage is that it can enhance the effectiveness of chemotherapy drugs, which can improve the overall outcome of cancer treatment.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the synthesis of this compound is a complex process that requires specialized equipment and expertise. Another limitation is that this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

There are several potential future directions for research on 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol. One direction is to further investigate its mechanism of action and identify the specific pathways that are involved in its anti-tumor effects. Another direction is to explore its potential use in combination with other chemotherapy drugs or targeted therapies. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, which could lead to its development as a new cancer therapy.

Scientific Research Applications

7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-tumor effects in vitro and in vivo, making it an attractive candidate for further research. Several studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy drugs.

properties

IUPAC Name

1-(2-chloroethyl)-3-[2-[(3S,7R,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]ethyl]-1-nitrosourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54ClN3O3/c1-21(2)7-6-8-22(3)26-9-10-27-29-23(13-17-34-30(38)36(35-39)18-16-33)19-24-20-25(37)11-14-31(24,4)28(29)12-15-32(26,27)5/h19,21-23,25-29,37H,6-18,20H2,1-5H3,(H,34,38)/t22-,23+,25+,26-,27?,28?,29?,31+,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCOHWUSVRKHQA-ZSVLFXOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)CCNC(=O)N(CCCl)N=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)CCNC(=O)N(CCCl)N=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936909
Record name N-(2-Chloroethyl)-N'-[2-(3-hydroxycholest-5-en-7-yl)ethyl]-N-nitrosocarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

164120-26-7
Record name Urea, N-(2-chloroethyl)-N'-(2-((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)ethyl)-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164120267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloroethyl)-N'-[2-(3-hydroxycholest-5-en-7-yl)ethyl]-N-nitrosocarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol
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